(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Catalog No.
S1499136
CAS No.
168297-86-7
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

CAS Number

168297-86-7

Product Name

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

IUPAC Name

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1

InChI Key

QICFUFOXXNIZFF-LURJTMIESA-N

SMILES

CC(C)C1C(OC(=O)N1)(C)C

Synonyms

2-Oxazolidinone,5,5-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1)(C)C

Synthesis:

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be synthesized through various methods, including:

  • Asymmetric aldol reaction using a chiral auxiliary [].
  • Cyclization of a hydroxylamine derivative [].

Applications in scientific research:

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been studied for its potential applications in various fields of scientific research, including:

  • Asymmetric catalysis: Due to its chirality, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be used as a ligand in asymmetric catalysts for various organic reactions [, ].
  • Medicinal chemistry: It has been investigated as a potential building block for the synthesis of new drugs, particularly those targeting neurodegenerative diseases [].
  • Material science: It has been explored for its potential use in the development of new materials with specific properties [].

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound with the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. It is recognized for its unique oxazolidinone structure, which features a five-membered ring containing nitrogen and oxygen atoms. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a chiral auxiliary, facilitating asymmetric synthesis processes .

, particularly in the formation of enantiomerically enriched products. Its oxazolidinone framework allows it to undergo transformations such as:

  • Nucleophilic substitutions: The nitrogen atom can facilitate nucleophilic attack, leading to the formation of diverse derivatives.
  • Ring-opening reactions: Under specific conditions, the oxazolidinone ring can be opened to yield linear products that retain the chiral information.
  • Asymmetric synthesis: As a chiral auxiliary, it can be employed in reactions such as aldol condensations and Michael additions to produce chiral centers in target molecules .

Research indicates that (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone exhibits notable biological activity. It has been studied for its potential applications in pharmaceuticals, particularly as an antibiotic and in the treatment of various diseases. Its ability to enhance the activity of certain drugs or act as a precursor in drug synthesis highlights its significance in medicinal chemistry .

The synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be achieved through several methods:

  • Starting from amino acids: It can be synthesized from (S)-valine or other chiral amino acids through cyclization reactions.
  • Using chiral catalysts: Chiral catalysts can facilitate the formation of this compound from simpler precursors while ensuring high enantiomeric purity.
  • Chemical modifications: Existing oxazolidinones can be modified through alkylation or acylation processes to yield (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone .

(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone finds applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
  • Agriculture: The compound may also have potential applications in agrochemicals as a chiral building block for pesticide synthesis.
  • Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone have shown that it can interact with various biological targets. These interactions are crucial for understanding its pharmacological properties. Studies indicate that it may interact with enzymes and receptors involved in metabolic pathways, influencing drug efficacy and safety profiles .

Several compounds share structural similarities with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-(+) - 4-Isopropyl-5,5-dimethyl-2-oxazolidinoneEnantiomerOpposite chirality; different biological activity
4-Methyl-2-oxazolidinoneOxazolidinoneLacks branched alkyl groups; less steric hindrance
2-OxazolidinoneBasic oxazolidine structureNo additional substituents; simpler structure

The unique branched alkyl groups present in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone contribute to its distinct properties and reactivity compared to these similar compounds .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-15

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